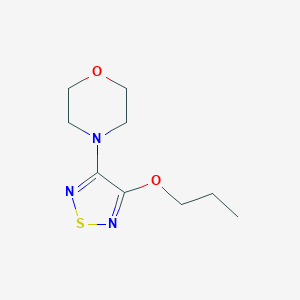![molecular formula C20H27N3O2 B246627 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, several studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Several studies have reported that this compound has significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell survival and proliferation. It has also been reported to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, which could potentially lead to the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its toxicity. Several studies have reported that this compound has cytotoxic effects on normal cells, which could limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the research of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One of the most promising directions is the development of new cancer therapies. Several studies have reported that this compound has potent anti-cancer activity, which could potentially lead to the development of new cancer drugs. Another direction is the study of the toxicity of this compound on normal cells. Understanding the cytotoxic effects of this compound on normal cells could help in the development of safer and more effective therapies. Additionally, the development of new synthesis methods for this compound could potentially lead to the production of larger quantities for further research.
Méthodes De Synthèse
The synthesis of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been reported in several research studies. One of the most common methods involves the reaction of 4-tert-butylphenyl hydrazine, 3-methoxypropyl methyl ketone, and 2,4-pentanedione in the presence of acetic acid and sodium acetate.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Several studies have reported that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Formule moléculaire |
C20H27N3O2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H27N3O2/c1-13-16-17(22-21-13)19(24)23(11-6-12-25-5)18(16)14-7-9-15(10-8-14)20(2,3)4/h7-10,18H,6,11-12H2,1-5H3,(H,21,22) |
Clé InChI |
HPNKWOVNFHJFOM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)